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Compound Name: 4-(2-Methoxyphenyl)morpholine

CAS No.: 27347-13-3

Cat. No.: B1609960

Get Quote

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough

understanding of its fundamental physicochemical properties is paramount. Among these,

aqueous solubility and chemical stability form the bedrock upon which successful drug

development is built. These properties are not mere data points; they are critical determinants

of a compound's behavior in vitro and in vivo, profoundly influencing its bioavailability,

formulation feasibility, and ultimately, its therapeutic potential and shelf-life.

This guide provides a comprehensive technical overview of the methodologies and strategic

considerations for evaluating the solubility and stability of 4-(2-Methoxyphenyl)morpholine, a

molecule of interest within contemporary medicinal chemistry. As a Senior Application Scientist,

the narrative that follows is designed to bridge theoretical principles with practical, field-proven

experimental protocols. We will delve into the causality behind experimental design, ensuring

that each protocol is a self-validating system for generating reliable and reproducible data. This

document is intended for researchers, chemists, and drug development professionals who

require a robust framework for characterizing this, or structurally similar, small molecules.
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Physicochemical Characteristics of 4-(2-
Methoxyphenyl)morpholine
A foundational understanding of a molecule's intrinsic properties is the logical starting point for

any solubility or stability investigation. While extensive experimental data for 4-(2-
Methoxyphenyl)morpholine is not widely published, we can consolidate predicted values and

data from its isomers to build a working profile. These parameters, particularly LogP and pKa,

are crucial for anticipating a compound's behavior in aqueous and lipid environments and

across different pH gradients, such as those found in the gastrointestinal tract.

Table 1: Physicochemical Properties of Phenylmorpholine Analogs
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Property
4-(2-
Methoxypheny
l)morpholine

4-(3-
Methoxypheny
l)morpholine[1
][2]

4-(4-
Methoxypheny
l)morpholine[3
][4]

Rationale &
Significance

Molecular

Formula
C₁₁H₁₅NO₂ C₁₁H₁₅NO₂ C₁₁H₁₅NO₂

Defines the
elemental
composition
and molecular
weight.

Molecular Weight 193.24 g/mol 193.24 g/mol 193.24 g/mol

Essential for

converting mass

concentrations

(e.g., mg/mL) to

molar

concentrations

(e.g., µM).

XLogP3

(Predicted)
N/A 1.9 1.3

A measure of

lipophilicity.

Values in this

range suggest

moderate

permeability.

Topological Polar

Surface Area

(TPSA)

21.7 Å² 21.7 Å² 21.7 Å²

Predicts

transport

properties. A

TPSA < 140 Å² is

generally

associated with

good cell

permeability.

Hydrogen Bond

Acceptors

3 3 3 Influences

solubility in protic

solvents and

interactions with
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Property
4-(2-
Methoxypheny
l)morpholine

4-(3-
Methoxypheny
l)morpholine[1
][2]

4-(4-
Methoxypheny
l)morpholine[3
][4]

Rationale &
Significance

biological

targets.

Hydrogen Bond

Donors
0 0 0

The absence of

donor groups

can impact

solubility and

binding

interactions.

| Rotatable Bonds | 2 | 2 | 2 | Relates to conformational flexibility, which can affect receptor

binding and crystal packing energy. |

Note: Data for the target compound is inferred from its isomers, providing a scientifically

grounded starting point for experimental design.

Comprehensive Solubility Assessment
Aqueous solubility is a critical hurdle for oral drug absorption. Poor solubility can lead to low

bioavailability, unreliable results in biological assays, and significant formulation challenges.[5]

[6] It is essential to distinguish between two key types of solubility measurements: kinetic and

thermodynamic.

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a

compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous

buffer.[7][8] It is an indispensable tool in early drug discovery for rapid compound ranking

and identifying solubility liabilities early.[8] However, because it starts from a dissolved state

and has a short incubation time, it can overestimate the true solubility due to the formation of

supersaturated solutions.[9]

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true

equilibrium concentration of a compound in a saturated solution with its solid phase.[5][6] It is

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 17 Tech Support

https://wap.guidechem.com/encyclopedia/morpholine-4-3-methoxyphenyl--dic343754.html
https://wap.guidechem.com/encyclopedia/morpholine-4-3-methoxyphenyl--dic343754.html
https://pubchem.ncbi.nlm.nih.gov/compound/9964335
https://pubchem.ncbi.nlm.nih.gov/compound/9964335
http://atb.uq.edu.au/molecule.py?molid=152002
http://atb.uq.edu.au/molecule.py?molid=152002
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://www.researchgate.net/publication/325336381_Automated_assays_for_thermodynamic_equilibrium_solubility_determination
https://www.evotec.com/uploads/download-files/Cyprotex_Thermodynamic_Solubility_Product_Sheet.pdf
https://pubmed.ncbi.nlm.nih.gov/18991584/
https://inventivapharma.com/wp-content/uploads/2020/03/physchem.pdf
https://inventivapharma.com/wp-content/uploads/2020/03/physchem.pdf
https://dissolutiontech.com/issues/201702/DT201702_A04.pdf
https://www.researchgate.net/publication/325336381_Automated_assays_for_thermodynamic_equilibrium_solubility_determination
https://www.evotec.com/uploads/download-files/Cyprotex_Thermodynamic_Solubility_Product_Sheet.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609960?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


determined using the shake-flask method over a longer incubation period (e.g., 24-48 hours)

and is crucial for lead optimization and pre-formulation studies.[10]

Workflow for Solubility Determination
The following diagram illustrates a logical workflow for assessing the solubility of a new

chemical entity.
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Caption: Integrated workflow for solubility assessment.
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Experimental Protocol 1: Thermodynamic Solubility
(Shake-Flask Method)
This protocol determines the equilibrium solubility and is essential for making definitive

decisions in drug development.[6]

Causality: The core principle is to allow sufficient time for the dissolved solute to reach

equilibrium with the excess solid material, ensuring a true measure of saturation. The use of

HPLC-UV for quantification provides both specificity and sensitivity.

Methodology:

Preparation: Add an excess amount of solid 4-(2-Methoxyphenyl)morpholine (e.g., 1-2 mg,

ensuring some solid remains undissolved at the end) to a series of vials.

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous

buffer (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 4.5, and 0.1 N HCl pH 1.2).

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature

(typically 25°C or 37°C) for 24 to 48 hours. The extended time is critical to ensure equilibrium

is reached.[10]

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle.

Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any

remaining suspended particles.

Sampling: Carefully withdraw an aliquot of the clear supernatant. Crucially, this step must be

done without disturbing the solid pellet.

Dilution: Dilute the supernatant with an appropriate mobile phase to bring the concentration

within the linear range of the analytical method's calibration curve.

Quantification: Analyze the diluted samples by a validated HPLC-UV method against a

standard curve prepared from the test compound.

Calculation: Calculate the original concentration in the supernatant, which represents the

thermodynamic solubility in µg/mL or µM.
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Experimental Protocol 2: Kinetic Solubility Assay
(Nephelometry)
This high-throughput method is ideal for screening large numbers of compounds in early

discovery.[8]

Causality: This method relies on the principle that undissolved particles will scatter light. By

adding a concentrated DMSO solution of the compound to an aqueous buffer, we can rapidly

determine the concentration at which precipitation occurs.

Methodology:

Stock Solution: Prepare a high-concentration stock solution of 4-(2-
Methoxyphenyl)morpholine in 100% DMSO (e.g., 10 mM).

Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (final

DMSO concentration should be ≤1-2% to minimize co-solvent effects) to achieve the highest

desired screening concentration.[11][12]

Incubation: Shake the plate for a defined period (typically 1-2 hours) at room temperature.

[10][11]

Measurement: Measure the turbidity (light scattering) of each well using a laser

nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g.,

620 nm).

Data Analysis: The kinetic solubility is defined as the concentration at which the measured

signal significantly deviates from the background, indicating the onset of precipitation.

Table 2: Representative Solubility Data Presentation
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Medium pH
Temperatur
e (°C)

Solubility
(µg/mL)

Solubility
(µM)

Classificati
on (USP)

0.1 N HCl
(SGF)

1.2 37 > 250 > 1294 Soluble

Phosphate

Buffer
6.8 37 150 776

Sparingly

Soluble

FaSSIF 6.5 37 180 931
Sparingly

Soluble

| FeSSIF | 5.0 | 37 | 210 | 1087 | Soluble |

Note: Data are hypothetical and for illustrative purposes. SGF = Simulated Gastric Fluid;

FaSSIF = Fasted State Simulated Intestinal Fluid; FeSSIF = Fed State Simulated Intestinal

Fluid.

Chemical Stability and Degradation Pathway
Analysis
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug

substance maintains its quality, purity, and potency throughout its shelf life.[13][14][15] The

process begins with forced degradation studies, which are designed to accelerate the

degradation process and reveal the likely degradation products.

Forced Degradation (Stress Testing)
The objective of forced degradation is to generate degradation products to develop and

validate a stability-indicating analytical method.[16][17] This method must be able to resolve the

parent drug from all significant degradation products. A target degradation of 5-20% is typically

desired to avoid generating secondary or tertiary degradants that may not be relevant under

normal storage conditions.[16]

Experimental Protocol 3: Forced Degradation Study
Causality: By subjecting the compound to conditions harsher than those used for accelerated

stability testing, we can rapidly identify potential liabilities in the molecular structure. Each
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condition targets a specific degradation mechanism.

Methodology:

Sample Preparation: Prepare solutions of 4-(2-Methoxyphenyl)morpholine (e.g., at 1

mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Prepare a solid sample for

photolytic and thermal stress.

Stress Conditions:

Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 8, 24

hours).

Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C for a specified time.

Neutral Hydrolysis: Use water and heat at 60-80°C for a specified time.

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

Photolytic Stress: Expose the solid drug and its solution to a light source providing an

overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet

energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

A control sample should be protected from light.

Thermal Stress: Expose the solid drug to high heat (e.g., 80°C or higher) in a controlled

oven.

Time Point Analysis: At each time point, withdraw a sample. For acidic and basic samples,

neutralize them before analysis.

Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-

UV/DAD or LC-MS method.

Evaluation:

Calculate the percentage degradation of the parent compound.

Determine the relative retention times (RRT) of all degradation products.
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Perform a mass balance calculation to ensure all major degradants are accounted for.

Use LC-MS to obtain mass information on the impurities to help elucidate their structures.

Potential Degradation Pathways
The structure of 4-(2-Methoxyphenyl)morpholine contains two key moieties susceptible to

degradation: the morpholine ring and the methoxyphenyl group.

Morpholine Ring Degradation: The morpholine ring can undergo cleavage. Studies on

morpholine biodegradation have shown that the C-N bond can be cleaved, potentially

leading to amino acid derivatives like 2-(2-aminoethoxy)acetic acid.[18][19]

Methoxyphenyl Group Degradation: The methoxy (O-CH₃) group is susceptible to oxidative

O-demethylation, yielding a phenolic derivative. The aromatic ring itself can be hydroxylated

under strong oxidative conditions.[20]

Oxidative Stress (e.g., H₂O₂) Hydrolytic Stress (Acid/Base)

4-(2-Methoxyphenyl)morpholine

Morpholine N-Oxide

N-Oxidation

4-(2-Hydroxyphenyl)morpholine
(O-demethylation)

O-Demethylation

Hydroxylated Phenyl Ring Derivative

Aromatic Hydroxylation

Ring-Opened Products
(e.g., Aminoethoxy acetic acid derivatives)

C-N Bond Cleavage

Click to download full resolution via product page

Caption: Potential degradation pathways for 4-(2-Methoxyphenyl)morpholine.

ICH Stability Studies
Following forced degradation, formal stability studies are conducted under conditions defined

by the International Council for Harmonisation (ICH) to establish the re-test period for a drug

substance or shelf life for a drug product.[13][21]

Table 3: ICH Conditions for Long-Term and Accelerated Stability Testing
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Study Type Storage Condition Minimum Time Period

Long-term
25°C ± 2°C / 60% RH ± 5%
RH

12 months

Intermediate
30°C ± 2°C / 65% RH ± 5%

RH
6 months

Accelerated
40°C ± 2°C / 75% RH ± 5%

RH
6 months

Source: ICH Harmonised Tripartite Guideline Q1A(R2).[13]

Conclusion: A Roadmap to De-risking Development
The comprehensive evaluation of solubility and stability is a non-negotiable cornerstone of

modern drug development. For 4-(2-Methoxyphenyl)morpholine, this guide provides a

robust, scientifically-grounded framework for generating the critical data needed to make

informed decisions. By employing a phased approach—starting with high-throughput kinetic

solubility to guide early SAR and progressing to definitive thermodynamic and stability studies

—research teams can efficiently identify and mitigate risks associated with poor

physicochemical properties. The protocols and logical workflows detailed herein are designed

to be adaptable, ensuring that the unique challenges presented by any new chemical entity can

be systematically and successfully addressed. This rigorous, data-driven approach is essential

for navigating the complex path from laboratory discovery to clinical reality.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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